molecular formula C7H10O3 B1281810 5-Hydroxy-4-propyl-2(5H)-furanone CAS No. 78920-10-2

5-Hydroxy-4-propyl-2(5H)-furanone

Cat. No. B1281810
CAS RN: 78920-10-2
M. Wt: 142.15 g/mol
InChI Key: KQMCGGGTJKNIMC-UHFFFAOYSA-N
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Description

The compound 5-Hydroxy-4-propyl-2(5H)-furanone is a furanone derivative, which is a class of organic compounds characterized by a furan ring bearing a lactone moiety. Furanones are known for their diverse applications in the synthesis of pharmaceuticals, agrochemicals, and flavoring agents. Although the provided papers do not directly discuss 5-Hydroxy-4-propyl-2(5H)-furanone, they offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related furanone derivatives.

Synthesis Analysis

The synthesis of furanone derivatives is a topic of interest in several studies. For instance, paper describes the synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones through a sequential halolactonization-hydroxylation reaction, which could be a potential method for synthesizing 5-Hydroxy-4-propyl-2(5H)-furanone with appropriate modifications. Similarly, paper outlines a synthesis route for a chiral furanone derivative, which could be adapted for the synthesis of the compound . Paper presents two new routes to 4-amino-2(5H)-furanones, indicating the versatility of synthetic approaches available for furanone derivatives. Paper discusses a one-step synthesis of 3-Methyl-2(5H)-furanone, a related structure, through ring-closing metathesis, suggesting a possible synthetic strategy for 5-Hydroxy-4-propyl-2(5H)-furanone.

Molecular Structure Analysis

The molecular structure of furanone derivatives is crucial for their reactivity and application. The X-ray single-crystal diffraction study mentioned in paper provides a method for establishing the structure of synthesized furanones. Understanding the molecular structure is essential for predicting the reactivity and potential applications of 5-Hydroxy-4-propyl-2(5H)-furanone.

Chemical Reactions Analysis

Furanone derivatives undergo various chemical reactions that are useful in synthetic chemistry. Paper investigates the reaction between furancarboxaldehyde and a furanone derivative, which could offer insights into the reactivity of the hydroxy and alkoxy groups in furanones. Paper explores the C-N coupling reaction of furanones with amino acids, which could be relevant for the functionalization of 5-Hydroxy-4-propyl-2(5H)-furanone. Paper describes the synthesis of furanone derivatives with bis-1,2,3-triazole structure, showcasing the potential for creating complex molecules from simple furanone units.

Physical and Chemical Properties Analysis

The physical and chemical properties of furanone derivatives are important for their practical applications. Paper and provide examples of furanones isolated from natural sources or synthesized for their flavor properties, indicating that 5-Hydroxy-4-propyl-2(5H)-furanone may also possess desirable sensory attributes. Paper discusses the oxidation of a furanone derivative, which could be relevant for understanding the stability and reactivity of 5-Hydroxy-4-propyl-2(5H)-furanone under various conditions.

Scientific Research Applications

Flavor Compound in Cooked Foodstuffs

5-Hydroxy-4-propyl-2(5H)-furanone and related furanones are found in various cooked foodstuffs, where they play a crucial role as flavor compounds. These compounds emerge primarily through Maillard reactions between sugars and amino acids during the cooking process. They contribute significantly to the flavors of several fruits, such as strawberries, raspberries, pineapples, and tomatoes, although the biosynthesis pathway in these fruits remains unidentified (Slaughter, 2007).

Potential Anti-Carcinogenic and Mutagenic Properties

Interestingly, furanones occurring in foods have shown both mutagenic and anti-carcinogenic activities in laboratory tests. They cause DNA damage but also act as effective anti-carcinogenic agents in animal diets undergoing treatment with known cancer-inducing compounds. This dual nature of activity makes furanones significant in understanding their health impacts on humans (Slaughter, 2007).

Antioxidant Activity

Some food-derived furanones, including variants of 5-Hydroxy-4-propyl-2(5H)-furanone, possess antioxidant activities comparable to ascorbic acid. This antioxidant property adds another dimension to the health-related aspects of these compounds (Slaughter, 2007).

Biological Functions Beyond Flavor

Furanones serve as biological signal molecules in various systems. For instance, certain furanones act as male pheromones in insects and deter fungal growth on fruits. Additionally, brominated furanones produced by seaweed interfere with bacterial colonization by disrupting bacterial signaling mechanisms, highlighting their ecological significance (Slaughter, 2007).

Synthesis and Chemical Applications

5-Hydroxy-4-propyl-2(5H)-furanone and its derivatives have been synthesized through various chemical processes, indicating their importance in organic chemistry and potential applications in creating diverse chemical products (Kawasumi & Iwabuchi, 2013).

properties

IUPAC Name

2-hydroxy-3-propyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-2-3-5-4-6(8)10-7(5)9/h4,7,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMCGGGTJKNIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511823
Record name 5-Hydroxy-4-propylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-4-propylfuran-2(5H)-one

CAS RN

78920-10-2
Record name 5-Hydroxy-4-propyl-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78920-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-4-propylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-4-propylfuran-2(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.255.980
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Synthesis routes and methods

Procedure details

Heptane (394 mL) and morpholine (127.5 mL) are introduced in a reactor while stirring. The mixture is cooled to 0° C. and glyoxylic acid (195 g, 150 mL, 50 wt % in water) is added. The mixture is heated to 20° C. during 1 hour and then n-valeraldehyde (148.8 mL) is added. The reaction mixture is heated at 45° C. during 20 hours. After cooling down to 20° C., a 37% aqueous solution of hydrochloric acid (196.9 mL) is slowly added to the mixture, which is then stirred during 2 hours.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
148.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
196.9 mL
Type
reactant
Reaction Step Three
Quantity
127.5 mL
Type
reactant
Reaction Step Four
Quantity
394 mL
Type
solvent
Reaction Step Four

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